Doripenem Doripenem Doripenem is a broad-spectrum, carbapenem antibiotic with bactericidal and beta-lactamase resistant activities. Doripenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, particularly PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and eventually lysis of the bacterial cell wall. This agent is two- to 16-fold more potent than imipenem and comparable to ertapenem and meropenem.
Doripenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Doripenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.
Doripenem, also known as doribax or S-4661Doripenem, belongs to the class of organic compounds known as thienamycins. These are beta-lactam antibiotics that differ from penicillins in having the thiazolidine sulfur atom replaced by carbon, the sulfur then becoming the first atom in the side chain. Doripenem is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 148016-81-3
VCID: VC0194130
InChI: InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
SMILES: CC1C2C(C(=O)N2C(=C1SC3CC([NH2+]C3)CNS(=O)(=O)N)C(=O)[O-])C(C)O
Molecular Formula: C15H24N4O6S2
Molecular Weight: 420.5 g/mol

Doripenem

CAS No.: 148016-81-3

Impurities

VCID: VC0194130

Molecular Formula: C15H24N4O6S2

Molecular Weight: 420.5 g/mol

Purity: > 95%

Doripenem - 148016-81-3

CAS No. 148016-81-3
Product Name Doripenem
Molecular Formula C15H24N4O6S2
Molecular Weight 420.5 g/mol
IUPAC Name (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Standard InChI InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
Standard InChIKey AVAACINZEOAHHE-VFZPANTDSA-N
Isomeric SMILES C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H]([NH2+]C3)CNS(=O)(=O)N)C(=O)[O-])[C@@H](C)O
SMILES CC1C2C(C(=O)N2C(=C1SC3CC([NH2+]C3)CNS(=O)(=O)N)C(=O)[O-])C(C)O
Canonical SMILES CC1C2C(C(=O)N2C(=C1SC3CC([NH2+]C3)CNS(=O)(=O)N)C(=O)[O-])C(C)O
Appearance White to Off-White Solid
Melting Point >186˚C
Description Doripenem is a broad-spectrum, carbapenem antibiotic with bactericidal and beta-lactamase resistant activities. Doripenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, particularly PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and eventually lysis of the bacterial cell wall. This agent is two- to 16-fold more potent than imipenem and comparable to ertapenem and meropenem.
Doripenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Doripenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.
Doripenem, also known as doribax or S-4661Doripenem, belongs to the class of organic compounds known as thienamycins. These are beta-lactam antibiotics that differ from penicillins in having the thiazolidine sulfur atom replaced by carbon, the sulfur then becoming the first atom in the side chain. Doripenem is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Purity > 95%
Quantity Milligrams-Grams
Synonyms (4R,5S,6S)-3-[[(3S,5S)-5-[[(Aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
PubChem Compound 6918242
Last Modified Nov 11 2021
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